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2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

physicochemical profiling drug-likeness permeability

Researchers investigating quinoline-4-carboxamide SAR require an authenticated, screening-grade compound to avoid false negatives from incorrect analogs. This solid, ≥90% pure compound features a 3,4-dimethoxyphenyl C2-substituent and a chiral N-(1-phenylethyl) carboxamide, enabling precise exploration of antimalarial potency and NorA efflux pump inhibition. - Identity confirmed by NMR & LC-MS; tPSA 60.4 Ų, LogP 5.59. - Available from 1 mg to bulk quantities for hit-to-lead optimization. - Conformationally constrained template (4 rotatable bonds) for 3D-QSAR and docking studies.

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
Cat. No. B3881141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
Molecular FormulaC26H24N2O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C26H24N2O3/c1-17(18-9-5-4-6-10-18)27-26(29)21-16-23(28-22-12-8-7-11-20(21)22)19-13-14-24(30-2)25(15-19)31-3/h4-17H,1-3H3,(H,27,29)
InChIKeyZSYBGTBHBSIKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Structural Classification


2-(3,4-Dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide (Hit2Lead SC-5685501; molecular formula C26H24N2O3, MW 412.49 g/mol) is a fully synthetic, screening-grade quinoline-4-carboxamide supplied as a free-base solid with unknown stereochemistry at the 1-phenylethyl chiral center . The compound bears a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and an N-(1-phenylethyl) carboxamide at C4, placing it within the broader 2-arylquinoline-4-carboxamide chemotype—a scaffold with validated activity across antimalarial, carbonic anhydrase inhibition, and efflux pump modulation target classes [1][2]. As a ChemBridge DIVERSet screening compound, it is offered for high-throughput screening and medicinal chemistry optimization, with procurement available in quantities from 1 mg to bulk via the Hit2Lead/ ChemBridge supply chain .

1
Screening-grade quinoline-4-carboxamide diversity element for HTS and medicinal chemistry optimization
2
Scaffold supports multi-target probe studies: antimalarial PfEF2, NorA efflux pump, carbonic anhydrase
3
Pre-verified NMR and GC-MS spectral identity reduces QC burden before assay deployment

Why Analogs Cannot Replace This Compound


Within the 2-arylquinoline-4-carboxamide chemical space, even minor structural modifications to the C2-aryl substitution pattern or the N-alkyl carboxamide side chain produce measurable shifts in lipophilicity, polar surface area, and conformational flexibility that directly impact permeability, solubility, and target engagement profiles . The 3,4-dimethoxy substitution on the C2-phenyl ring increases both hydrogen-bond acceptor count (from 3 to 4) and topological polar surface area (tPSA from 51.2 to 60.4 Ų) relative to mono-methoxy analogs, while the branched N-(1-phenylethyl) group confers distinct conformational constraints compared to linear N-(2-phenylethyl) or N-benzyl variants . These physicochemical differences are non-trivial for assay outcomes: the quinoline-4-carboxamide antimalarial lead optimization campaign demonstrated that systematic variation of the C2-aryl and carboxamide substituents shifted antiplasmodial EC50 values by over 100-fold and profoundly altered microsomal stability and oral bioavailability [1]. Procurement of an incorrect analog risks false-negative screening results, irreproducible SAR, and wasted resources in hit-to-lead progression.

This Compound
3,4-dimethoxy C2-aryl; N-(1-phenylethyl) branched side chain; 4 rotatable bonds; tPSA 60.4 Ų
Mono-methoxy Analog
Single methoxy group alters H-bond capacity and tPSA by 9.2 Ų; permeability classification may shift
This Compound
N-(1-phenylethyl) with chiral center; 4 rotatable bonds; LogP 5.59
2-Phenylethyl Regioisomer
Linear linker adds rotatable bond; reduced conformational constraint may alter target engagement profile
This Compound
Quinoline core with 4-carboxamide; validated NorA efflux pump and PfEF2 chemotype
Core-Modified Analog
Benzothiazine or other core replacement abolishes NorA efflux pump inhibitory activity per published series

Differentiation Evidence: Physicochemical and Activity Benchmarks


tPSA and H-Bond Acceptor Advantage Over Mono-Methoxy Analog

The target compound incorporates two methoxy groups on the C2-phenyl ring (3,4-dimethoxy), increasing hydrogen-bond acceptor count to 4 and tPSA to 60.4 Ų, compared with the closest Hit2Lead analog 2-(3-methoxyphenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide (SC-6103779; 97% 2D similarity), which bears a single methoxy group, yielding only 3 H-bond acceptors and a tPSA of 51.2 Ų . This 9.2 Ų increase in tPSA is accompanied by a modest reduction in calculated LogP (5.59 vs. 5.88), indicating that the second methoxy group simultaneously improves hydrogen-bonding capacity and slightly reduces lipophilicity—both favorable vectors for aqueous solubility and reduced non-specific protein binding in biochemical assays .

tPSA & HBA vs Mono-Methoxy
Head-to-head
Δ tPSA +9.2 Ų (+18%), Δ LogP −0.29, Δ HBA +1 vs SC-6103779
May support improved solubility and reduced non-specific binding in biochemical assays
Calculated in silico descriptors; experimental permeability validation recommended
physicochemical profiling drug-likeness permeability

Conformational Restriction: N-(1-Phenylethyl) vs N-(2-Phenylethyl)

The target compound's N-(1-phenylethyl) carboxamide side chain represents a branched attachment at the α-carbon, resulting in 4 rotatable bonds, compared with the 2-phenylethyl regioisomer 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-4-quinolinecarboxamide (SC-6117023; 92% 2D similarity), which possesses 5 rotatable bonds and a lower calculated LogP of 5.41 . The α-methyl branch of the N-(1-phenylethyl) group introduces a chiral center (stereochemistry unknown in the commercial material) and reduces conformational entropy relative to the linear ethylene linker, while the higher LogP (5.59 vs. 5.41; Δ = +0.18) indicates that branching at the α-carbon increases lipophilicity despite an identical molecular formula (C26H24N2O3) and MW (412 g/mol) .

Conformational Rigidity
Head-to-head
Δ Rotatable bonds −1, Δ LogP +0.18 vs N-(2-phenylethyl) regioisomer SC-6117023
Branched chiral side chain may confer entropic binding advantage for sterically constrained targets
Stereochemistry unspecified in commercial material; enantiomer identity requires independent verification
conformational analysis regioisomer comparison rotatable bonds

NorA Efflux Pump Inhibition by Quinoline Core

The 2-(3,4-dimethoxyphenyl)quinoline scaffold—which constitutes the core of the target compound minus the 4-carboxamide extension—has been experimentally characterized as a NorA efflux pump inhibitor in Staphylococcus aureus. In the published study by Felicetti et al. (2017), 2-(3,4-dimethoxyphenyl)quinoline (compound 6c) exhibited no intrinsic antibacterial activity (MIC > 100 µg/mL) but produced a concentration-dependent reduction in ciprofloxacin MIC against the NorA-overexpressing strains S. aureus SA-K2378 (norA++) and SA-1199B (norA+/A116E GrlA) [1]. This efflux pump inhibitory activity is scaffold-dependent; replacement of the quinoline core with benzothiazine abolished the NorA inhibition phenotype across the compound series [1]. The target compound, bearing the identical 2-(3,4-dimethoxyphenyl)quinoline core but additionally substituted with a 4-carboxamide group, represents a structurally elaborated analog of this validated efflux pump inhibitor chemotype.

NorA Efflux Pump Context
Class-level inference
Core scaffold validated as NorA inhibitor; potentiates ciprofloxacin in S. aureus NorA-overexpressing strains
Supports antibacterial adjuvant screening context; 4-carboxamide effect on NorA activity not yet characterized
Data to verify for the full 4-carboxamide compound; reference: ChemMedChem 2017, 12(16):1293–1302
antimicrobial resistance efflux pump inhibition NorA Staphylococcus aureus

Antiplasmodial Activity via PfEF2 Inhibition

The quinoline-4-carboxamide chemotype has undergone systematic lead optimization in the antimalarial field, yielding the preclinical candidate DDD107498 (compound 2) with a novel mechanism of action targeting translation elongation factor 2 (PfEF2) [1]. In this medicinal chemistry campaign, the initial phenotypic screening hit (compound 1) displayed an EC50 of 120 nM against P. falciparum 3D7 blood-stage parasites but suffered from high clogP, poor aqueous solubility, and high hepatic microsomal intrinsic clearance (Cli) [1]. Systematic variation of the C2-aryl and C4-carboxamide substituents improved both potency (to low nanomolar EC50) and pharmacokinetic profile, ultimately delivering compounds with oral ED90 values below 1 mg/kg in the P. berghei mouse model and activity against multiple parasite life-cycle stages [1]. The target compound, with its 3,4-dimethoxyphenyl C2-substituent and N-(1-phenylethyl) C4-carboxamide, occupies a distinct region of this validated SAR landscape, with the dimethoxy substitution potentially addressing the solubility liability identified in the original screening hit.

PfEF2 Inhibition Chemotype
Class-level inference
Quinoline-4-carboxamide series produced low nanomolar antiplasmodial leads via PfEF2 inhibition
Positions compound as diversity element for resistance-breaking antimalarial SAR exploration
Direct EC50 data for this specific compound not available; J Med Chem 2016, 59(21):9672–9685
antimalarial drug discovery Plasmodium falciparum PfEF2 phenotypic screening

Carbonic Anhydrase Inhibition by Core-Matched Analog

A closely related analog, 2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide (carbonic anhydrase inhibitor 6, compound 9b), which shares the identical 2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide core with the target compound but incorporates a 4-sulfamoylphenethyl group in place of the 1-phenylethyl carboxamide side chain, has been characterized as a potent human carbonic anhydrase (hCA) inhibitor with Kis of 9.7 nM (hCA IX), 35.2 nM (hCA II), 88.5 nM (hCA XII), and 91.8 nM (hCA I) . The tumor-associated isoform hCA IX is inhibited with the highest potency (Ki = 9.7 nM), yielding approximately 9-fold selectivity over the cytosolic off-target isoform hCA I (Ki = 91.8 nM) . This demonstrates that the 2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide core is compatible with potent hCA inhibition, and the N-substituent identity (1-phenylethyl vs. 4-sulfamoylphenethyl) is a key determinant of isoform selectivity and potency.

hCA Isoform Context
Cross-study comparison
Core-matched analog (9b) inhibits hCA IX with Ki 9.7 nM; 9.5-fold selectivity over hCA I
Supports use as zinc-binding negative-control probe for carbonic anhydrase selectivity studies
1-Phenylethyl substituent lacks sulfamoyl zinc-binding group; hCA inhibition predicted to be reduced
carbonic anhydrase inhibition hCA isoform selectivity cancer pH regulation

NMR and GC-MS Spectral Identity Confirmation

The target compound has been analytically characterized with both ¹H NMR and GC-MS spectra deposited in the Wiley KnowItAll spectral database (SpectraBase Compound ID: KK6i2je8ebi), providing verified reference data for identity confirmation upon receipt [1]. This is in contrast to many screening compounds in the ChemBridge catalog—particularly close analogs with similarity scores above 90%—which lack publicly accessible spectral reference data . The availability of authenticated NMR and mass spectra reduces the risk of receiving a mislabeled or degraded sample and provides a benchmark for purity assessment via orthogonal analytical methods.

Spectral Identity Verified
Supporting evidence
¹H NMR and GC-MS spectra deposited in Wiley KnowItAll (SpectraBase ID: KK6i2je8ebi)
Reduces identity confirmation burden; nearest analogs lack publicly accessible spectral reference data
Supports QC benchmarking before committing compound to biological assays
analytical chemistry compound identity verification NMR spectroscopy mass spectrometry

Optimal Application Scenarios


Antimalarial PfEF2 Inhibitor SAR Expansion

This compound is optimally deployed as a diversity element in SAR-by-catalog exploration of the quinoline-4-carboxamide antimalarial chemotype, where the 3,4-dimethoxyphenyl C2-substituent probes a substitution vector distinct from the halogenated and mono-substituted aryl groups that dominated the original DDD107498 optimization campaign [1]. The elevated tPSA (60.4 Ų) relative to mono-methoxy analogs may address the high clogP and poor solubility that plagued the initial phenotypic screening hit (EC50 = 120 nM), while the N-(1-phenylethyl) group introduces a chiral center absent in the clinically advanced leads—offering an opportunity to explore stereochemistry-dependent potency and selectivity [1].

NorA Efflux Pump Inhibitor Adjuvant Screening

Given that the 2-(3,4-dimethoxyphenyl)quinoline core is a validated NorA efflux pump inhibitor capable of potentiating ciprofloxacin activity in resistant S. aureus strains, this compound can serve as a structurally elaborated probe to determine whether 4-carboxamide substitution preserves, enhances, or ablates NorA inhibitory activity [2]. Researchers can benchmark the compound against the unsubstituted core (2-(3,4-dimethoxyphenyl)quinoline, compound 6c) and the closest carboxamide-bearing analogs in checkerboard synergy assays with fluoroquinolones against NorA-overexpressing and NorA-knockout isogenic S. aureus pairs [2].

Carbonic Anhydrase Selectivity: Zinc-Binding vs Non-Zinc-Binding

The compound's core-matched analog (carbonic anhydrase inhibitor 6, compound 9b) achieves nanomolar hCA inhibition via a sulfamoyl moiety that coordinates the active-site zinc ion . The target compound replaces this sulfamoylphenethyl group with a 1-phenylethyl group that lacks the zinc-binding pharmacophore. This pair of compounds therefore constitutes an ideal matched molecular pair for dissecting the contribution of zinc coordination to hCA isoform potency and selectivity, with the target compound predicted to show significantly reduced or absent hCA inhibition—serving as a critical negative control in carbonic anhydrase drug discovery programs .

3D-Shape-Defined Template for Computational Modeling

The reduced rotatable bond count (4 vs. 5 for the 2-phenylethyl regioisomer) and the presence of the chiral 1-phenylethyl group make this compound a more conformationally constrained template for 3D-QSAR, pharmacophore elucidation, and docking studies compared to its linear N-alkyl analogs . The availability of authenticated NMR and MS reference spectra further supports its use as a calibration standard in ligand-observed and protein-observed NMR experiments for fragment-based and structure-based drug design workflows [3].

Application
Selection Property
Validation Focus
Antimalarial PfEF2 SAR expansion
C2-aryl dimethoxy substitution distinct from halogenated leads
Parasite blood-stage EC50 and PfEF2 target engagement confirmation
NorA efflux pump adjuvant screening
Validated quinoline core with 4-carboxamide extension
Ciprofloxacin synergy in NorA-overexpressing vs knockout S. aureus pairs
Carbonic anhydrase selectivity control
Non-sulfamoyl N-substituent as zinc-binding negative control
hCA isoform panel inhibition profiling vs sulfamoyl analog 9b
3D-QSAR and computational modeling
Constrained rotatable bond profile and chiral center
NMR-referenced 3D structure refinement and pharmacophore elucidation
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